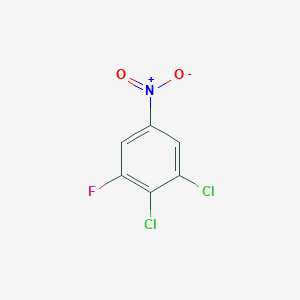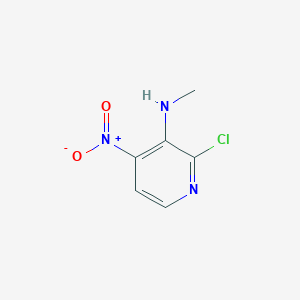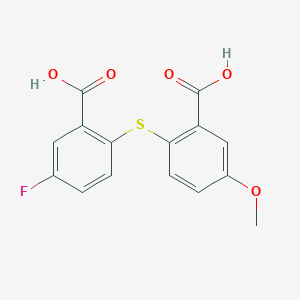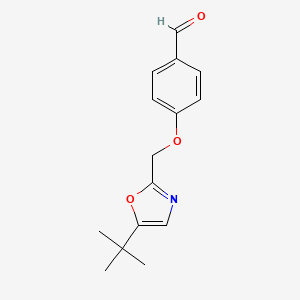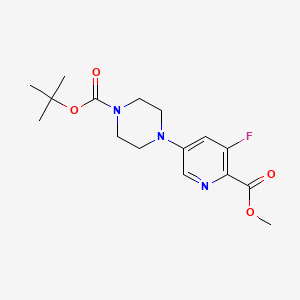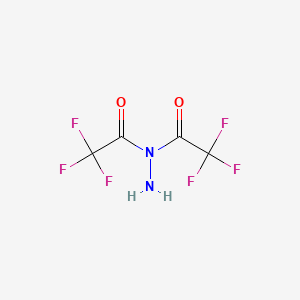
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is a chemical compound with the molecular formula C4H2F6N2O2 and a molecular weight of 224.06 g/mol . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide typically involves the reaction of trifluoroacetic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is utilized in various scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition of enzyme activity or alteration of molecular pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroacetamide: Used in the synthesis of primary amines and for improved N-alkylation under phase-transfer conditions.
2,2,2-Trifluoroacetophenone: Utilized as an organocatalyst for the oxidation of tertiary amines and azines.
Uniqueness: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Formule moléculaire |
C4H2F6N2O2 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetohydrazide |
InChI |
InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)12(11)2(14)4(8,9)10/h11H2 |
Clé InChI |
YMZFTUDOBBMKDM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)N(C(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



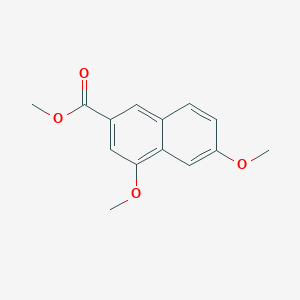
![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)



